molecular formula C10H15F6N3O4S2 B067532 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 174899-83-3

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B067532
CAS No.: 174899-83-3
M. Wt: 419.4 g/mol
InChI Key: INDFXCHYORWHLQ-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries. Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle. These materials enable the formation of greener and sustainable batteries for electrical energy storage.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDFXCHYORWHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049234
Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-83-3
Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174899-83-3
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Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Record name 174899-83-3
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Record name 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide?

A1: The molecular formula of this compound is C12H19F6N3O4S2, and its molecular weight is 419.36 g/mol.

Q2: How does temperature affect the surface tension of [bmim][Tf2N]?

A: The surface tension of [bmim][Tf2N] decreases with increasing temperature. [] This behavior is typical for liquids, as increased thermal energy weakens the intermolecular forces responsible for surface tension.

Q3: What spectroscopic techniques are commonly used to characterize [bmim][Tf2N]?

A3: Several spectroscopic techniques can be employed to analyze [bmim][Tf2N], including:

  • Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and analyzes intermolecular interactions. [, , , , ]
  • Nuclear magnetic resonance (NMR): Provides structural information and insights into molecular interactions and dynamics. [, , , ]
  • Ultrafast infrared spectroscopy: Investigates vibrational dynamics and interfacial effects in thin films. []
  • UV-Vis spectroscopy: Studies the electronic structure and color changes induced by factors like irradiation. []
  • X-ray absorption spectroscopy (XAS): Probes the local electronic and geometric structure around specific atoms, particularly useful for studying metal ion solvation. []

Q4: How does water content affect the electrochemical window of [bmim][Tf2N]?

A: Water contamination significantly narrows the electrochemical window of [bmim][Tf2N]. [] This effect is attributed to the electrolysis of water, which occurs at potentials within the electrochemical window of the pure IL, thus limiting its potential applications in electrochemical devices.

Q5: How does the alkyl chain length of imidazolium-based ionic liquids affect the properties of carboxylated nitrile rubber (XNBR)/layered double hydroxide (MgAl-LDH) composites?

A: Increasing the alkyl chain length of imidazolium-based ionic liquids, while maintaining the bis(trifluoromethylsulfonyl)imide anion, impacts the glass transition temperature, crosslink density, mechanical properties, and ionic conductivity of XNBR/IL-LDH composites. [] Shorter chain ILs like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) and [bmim][Tf2N] are more effective at enhancing ionic conductivity without significantly compromising mechanical properties.

Q6: Can [bmim][Tf2N] be used to form stable ionogels?

A: Yes, [bmim][Tf2N] has been successfully employed in the formation of stable ionogels via different methods, including:* Supramolecular self-assembly: Utilizing low molecular weight gelators like bis(amino alcohol)oxamides. []* Photopolymerization: Using crosslinked poly(glycidyl methacrylate) as the polymer host. []* Thiol-ene photopolymerization: Employing trimethylolpropane tris(3-mercaptopropionate) and 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione as monomers. []

Q7: How is molecular dynamics (MD) simulation used to study [bmim][Tf2N]?

A7: MD simulations have proven invaluable for investigating various aspects of [bmim][Tf2N], such as:

  • Solvation properties: Understanding how [bmim][Tf2N] interacts with solutes like gases, metal ions, and other solvents at the molecular level. [, , ]
  • Transport properties: Exploring the diffusion dynamics of [bmim][Tf2N] and its mixtures, providing insights into viscosity and conductivity. [, ]
  • Structural properties: Analyzing the liquid structure, ion pairing, and dynamics of [bmim][Tf2N] under different conditions. [, ]

Q8: What are the limitations of using simplified models to describe non-covalent interactions in [bmim][Tf2N]?

A: While simplified models focusing solely on hydrogen bonding between functional groups can be useful, they may not accurately capture the complexity of interactions in [bmim][Tf2N]. [] Fragment-based energy decomposition analyses highlight the importance of considering other non-covalent interactions like electrostatic and dispersion forces for a more complete understanding of the system's behavior.

Q9: How is [bmim][Tf2N] degraded?

A: [bmim][Tf2N] can be degraded through various methods, including photocatalytic degradation using dye-sensitized TiO2/SiO2 composites. [] This method offers a promising approach for breaking down imidazolium-based ILs into less harmful and biodegradable compounds.

Q10: Are there alternative solvents that can be used in place of [bmim][Tf2N]?

A: The choice of an alternative solvent depends on the specific application and desired properties. For instance:* Deep eutectic solvents (DESs): Can be considered as alternative solvents for CO2 absorption. []* Other ionic liquids: Depending on the application, other ILs with different cation/anion combinations may offer improved performance, cost-effectiveness, or environmental friendliness. [, ]

Q11: What are the challenges associated with the recycling and waste management of [bmim][Tf2N]?

A: While [bmim][Tf2N] offers advantages as a green solvent, its recycling and waste management require careful consideration due to its high thermal and chemical stability. [, ] Research efforts are focused on developing efficient and environmentally friendly methods for IL recovery and degradation.

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